![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9](/img/structure/B144015.png)
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C13H26N2 . It is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is characterized by a bicyclic framework with two nitrogen atoms . The InChI code for this compound is InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are as follows :
Applications De Recherche Scientifique
Application in Neuroscience
- Specific Scientific Field: Neuroscience
- Summary of the Application: “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a derivative of 3,7-diazabicyclo[3.3.1]nonane and is used as a positive allosteric modulator of AMPA receptors . AMPA receptors are involved in glutamate-mediated excitatory signaling in the central nervous system of animals and humans .
- Methods of Application or Experimental Procedures: The compound was developed based on the analysis of the spatial structure of the AMPA receptor, its complexes with known PAM AMPA, and the results of their molecular docking . It was found that compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonane bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
- Results or Outcomes: These compounds have the ability to facilitate AMPA-mediated glutamatergic neurotransmission to the central nervous system . According to the analyzed studies, AMPA receptor modulators are able to accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties . The discovery of the ability of positive allosteric modulators of the AMPA receptor to induce the expression of neurotrophic factors BDNF and NGF, triggering the mechanisms responsible for the survival of existing functioning neurons, as well as growth and differentiation, the formation of new synapses makes the development of new drugs based on tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane especially promising for use in the later stages of post-stroke rehabilitation .
Additionally, “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is mentioned as a useful ligand in organic synthesis . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex in inorganic chemistry. In organic synthesis, ligands can influence the reactivity of the central atom and participate in various chemical reactions.
Safety And Hazards
Orientations Futures
The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.
Propriétés
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
909037-18-9 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

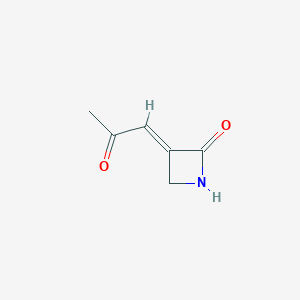
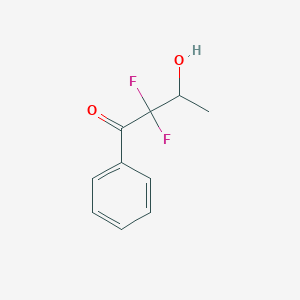
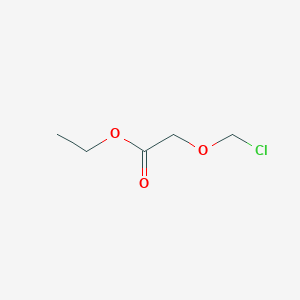
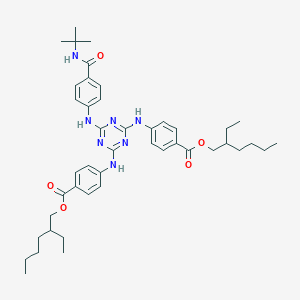
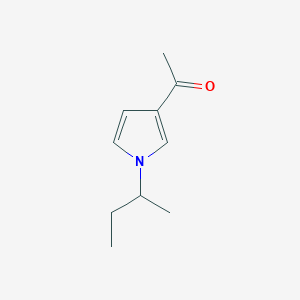
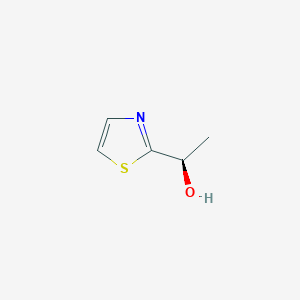
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
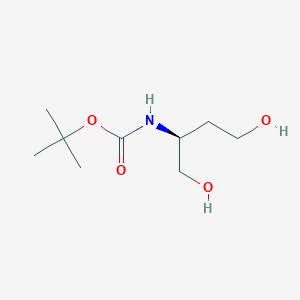
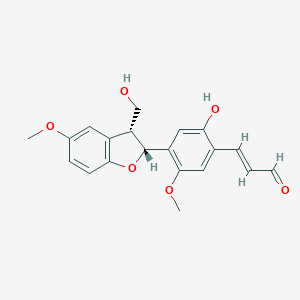
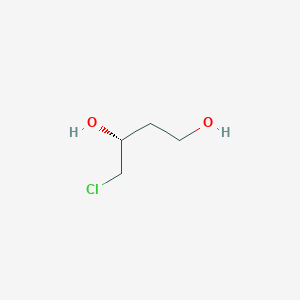
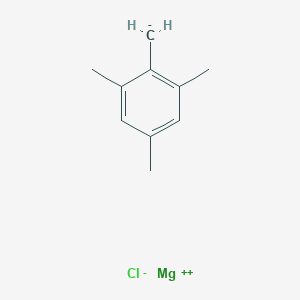
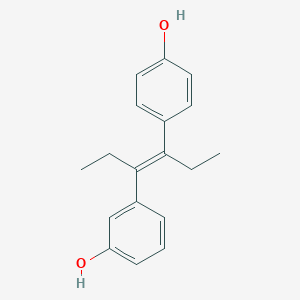
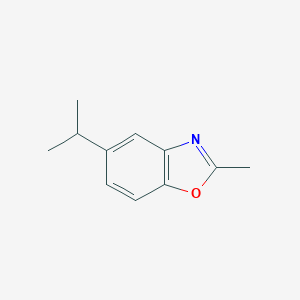
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)